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In Silico Prediction of Azadiradione's ADMET Properties: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetracyclic triterpenoid predominantly found in the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its development as a safe and effective drug. In the early stages of drug discovery, in silico computational methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and guiding further experimental studies.[2][3]

This technical guide provides a comprehensive overview of the predicted ADMET properties of **Azadiradione** using various in silico tools. All quantitative data is summarized in structured tables, and detailed methodologies for the cited computational experiments are provided. Additionally, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a clear understanding of the prediction processes.

Predicted Physicochemical and Pharmacokinetic Properties of Azadiradione

The physicochemical and pharmacokinetic properties of a drug candidate are crucial determinants of its biological fate. In silico tools such as SwissADME are widely used to predict



these parameters.[4] The following tables summarize the predicted properties of **Azadiradione**.

Physicochemical Properties

These properties influence a compound's solubility, permeability, and overall bioavailability.

Property	Predicted Value	Reference Tool
Molecular Formula	C28H34O5	SwissADME
Molecular Weight	450.57 g/mol	SwissADME
Heavy Atom Count	33	SwissADME
Aromatic Heavy Atom Count	6	SwissADME
Fraction Csp3	0.61	SwissADME
Rotatable Bond Count	3	SwissADME
Hydrogen Bond Acceptors	5	SwissADME
Hydrogen Bond Donors	0	SwissADME
Molar Refractivity	123.01	SwissADME
Topological Polar Surface Area (TPSA)	75.99 Ų	SwissADME

Lipophilicity

Lipophilicity, a key factor in membrane permeability and distribution, is expressed as the logarithm of the partition coefficient (Log P). Various computational models are used for its prediction.



Prediction Model	Predicted Log P	Reference Tool
iLOGP	3.69	SwissADME
XLOGP3	3.53	SwissADME
WLOGP	3.96	SwissADME
MLOGP	2.92	SwissADME
SILICOS-IT	4.31	SwissADME
Consensus Log P	3.68	SwissADME

Water Solubility

The solubility of a compound in water affects its absorption and formulation. It is typically expressed as the logarithm of the molar solubility (Log S).

Prediction Model	Predicted Log S	Solubility Class	Reference Tool
ESOL	-4.65	Moderately soluble	SwissADME
Ali	-4.98	Moderately soluble	SwissADME
SILICOS-IT	-5.34	Poorly soluble	SwissADME

Pharmacokinetics

These parameters predict how the body processes a drug, including its absorption, distribution, and metabolism.



Property	Prediction	Reference Tool
Gastrointestinal (GI) Absorption	High	SwissADME
Blood-Brain Barrier (BBB) Permeant	No	SwissADME
P-glycoprotein (P-gp) Substrate	Yes	SwissADME
CYP1A2 Inhibitor	No	SwissADME
CYP2C19 Inhibitor	No	SwissADME
CYP2C9 Inhibitor	Yes	SwissADME
CYP2D6 Inhibitor	No	SwissADME
CYP3A4 Inhibitor	Yes	SwissADME
Skin Permeation (Log Kp)	-5.89 cm/s	SwissADME

Drug-Likeness and Medicinal Chemistry Properties

In silico models assess a compound's "drug-likeness" based on established rules derived from the properties of known drugs. These rules help to filter out compounds with undesirable characteristics early in the discovery process.

Drug-Likeness

Rule	Prediction	Violations	Reference Tool
Lipinski's Rule of Five	Yes	0	SwissADME
Ghose Filter	Yes	0	SwissADME
Veber Filter	Yes	0	SwissADME
Egan Filter	Yes	0	SwissADME
Muegge Filter	No	1 (TPSA > 150 Ų)	SwissADME
Bioavailability Score	0.55	-	SwissADME



Medicinal Chemistry

This section highlights potential issues related to the compound's structure that might interfere with biological assays or indicate metabolic instability.

Property	Prediction	Reference Tool
PAINS (Pan-Assay Interference Compounds)	0 alerts	SwissADME
Brenk	0 alerts	SwissADME
Lead-likeness	No (1 violation: Log P > 3.5)	SwissADME
Synthetic Accessibility	5.23	SwissADME

Predicted Toxicity Profile of Azadiradione

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. Various in silico models can predict a range of toxicity endpoints.

Toxicity Endpoint	Prediction	Reference Tool
hERG Inhibition		
hERG I Inhibitor	No	preADMET
hERG II Inhibitor	No	preADMET
Mutagenicity		
Ames Test	Non-mutagen	preADMET
Carcinogenicity		
Carcinogenicity (Mouse)	Non-carcinogen	preADMET
Carcinogenicity (Rat)	Non-carcinogen	preADMET

Experimental Protocols for In Silico Predictions



The following sections detail the methodologies employed by the primary in silico tools used to generate the ADMET profile of **Azadiradione**.

SwissADME Protocol

SwissADME is a free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4]

- Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for Azadiradione is submitted to the SwissADME web server.
- Physicochemical Descriptors: The server calculates a range of 2D and 3D descriptors, including molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).[4]
- Lipophilicity Prediction: Five different predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) are used to estimate the octanol/water partition coefficient (Log P). A consensus Log P is then calculated from these values.[4]
- Water Solubility Prediction: Three different models (ESOL, Ali, and SILICOS-IT) are employed to predict the aqueous solubility (Log S).[4]
- Pharmacokinetics Prediction:
 - GI Absorption and BBB Permeation: These are predicted using the BOILED-Egg model,
 which is a graphical representation of lipophilicity (WLOGP) versus polarity (TPSA).[4]
 - P-gp Substrate and CYP Inhibition: Predictions are made using Support Vector Machine (SVM) models trained on large datasets of known substrates/non-substrates and inhibitors/non-inhibitors.[4]
- Drug-Likeness Evaluation: The molecule is evaluated against several established druglikeness rules, including Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge filters.[4]
- Medicinal Chemistry Analysis: The structure is screened for the presence of PAINS (Pan-Assay Interference Compounds) and Brenk structural alerts, which are substructures known to cause issues in assays or indicate potential toxicity.[4]



• Output: The results are presented in a comprehensive report that includes all the predicted parameters and a "Bioavailability Radar" for a quick visual assessment of drug-likeness.[4]

preADMET Protocol

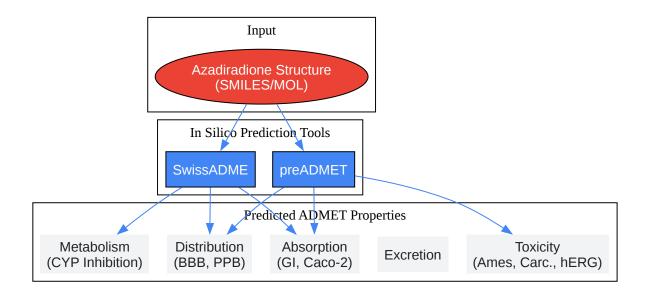
preADMET is a web-based application for predicting various ADME and toxicity properties of chemical compounds.[5]

- Input: The 2D structure of **Azadiradione** is provided to the preADMET server, typically in MOL or SDF format, or as a SMILES string.
- Molecular Descriptor Calculation: The software calculates a wide array of molecular descriptors from the input structure.[6]
- ADME Prediction:
 - Absorption: Models for Caco-2 cell permeability, MDCK cell permeability, and human intestinal absorption (HIA) are used.[7]
 - Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB)
 penetration are generated.[7]
- · Toxicity Prediction:
 - Mutagenicity: An in silico Ames test is performed to predict the mutagenic potential of the compound.
 - Carcinogenicity: Models trained on rodent carcinogenicity data (mouse and rat) are used to predict the carcinogenic potential.[7]
 - hERG Inhibition: The potential for the compound to inhibit the hERG potassium channel is assessed using predictive models.
- Output: The server provides a detailed report of the predicted ADME and toxicity values.

Visualizations



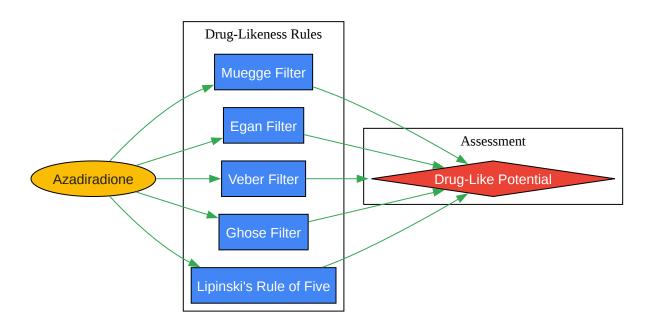
The following diagrams illustrate key workflows and relationships in the in silico ADMET prediction process.



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Caption: General workflow for in silico ADMET prediction of **Azadiradione**.

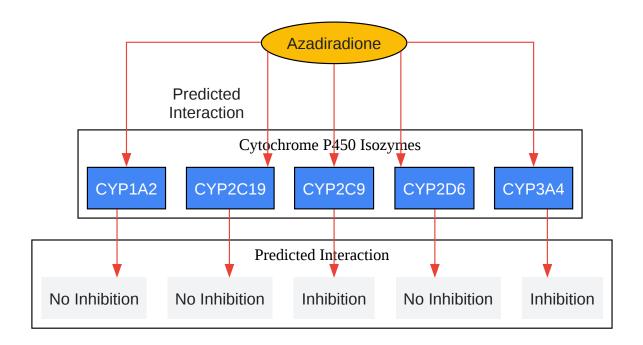




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Caption: Evaluation of **Azadiradione**'s drug-likeness based on multiple rules.





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Caption: Predicted inhibitory profile of **Azadiradione** against major CYP isozymes.

Conclusion

The in silico prediction of **Azadiradione**'s ADMET properties provides valuable insights for its potential as a drug candidate. The predictions suggest that **Azadiradione** has favorable physicochemical properties, high gastrointestinal absorption, and generally good drug-likeness, adhering to Lipinski's Rule of Five with no violations. However, potential liabilities have also been identified, including its predicted role as a P-glycoprotein substrate and an inhibitor of CYP2C9 and CYP3A4, which could lead to drug-drug interactions. The predicted toxicity profile is favorable, with no alerts for mutagenicity or carcinogenicity.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. Nevertheless, this comprehensive computational assessment serves as a critical first step in the drug development pipeline, enabling a more informed and targeted approach to subsequent in vitro and in vivo studies. The data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the investigation of **Azadiradione** as a potential therapeutic agent.



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